molecular formula C7H12F2O B2706071 [1-(2,2-Difluoroethyl)cyclobutyl]methanol CAS No. 2024104-93-4

[1-(2,2-Difluoroethyl)cyclobutyl]methanol

Cat. No.: B2706071
CAS No.: 2024104-93-4
M. Wt: 150.169
InChI Key: PLYIAELBZOTNLY-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)cyclobutyl]methanol ( 2024104-93-4) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C7H12F2O and a molecular weight of 150.17 g/mol, this compound features a cyclobutyl scaffold substituted with a methanol group and a 2,2-difluoroethyl moiety . The incorporation of fluorine atoms is a strategic approach in medicinal chemistry to modulate the physicochemical properties of lead compounds, influencing their metabolic stability, lipophilicity, and membrane permeability . The difluoromethyl (CF2H) group is of particular interest as it can act as a hydrogen bond donor, making it a potential bioisostere for hydroxyl, thiol, or amine groups . This compound serves as a key synthetic precursor for the development of novel active molecules. Its structure is related to scaffolds investigated in advanced therapeutic areas, such as inhibitors of NaV1.8, a voltage-gated sodium channel considered a promising target for the treatment of pain . Researchers utilize this building block to explore structure-activity relationships and to introduce fluorine effects in the design of small-molecule libraries. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory safety procedures should always be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2,2-difluoroethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-6(9)4-7(5-10)2-1-3-7/h6,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYIAELBZOTNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Development of a Novel and Efficient Synthetic Route:

To design and optimize a multi-step synthetic pathway for the preparation of [1-(2,2-Difluoroethyl)cyclobutyl]methanol.

To explore various synthetic strategies, potentially including the fluorination of a suitable cyclobutane (B1203170) precursor and subsequent functional group manipulations.

To ensure the developed synthesis is scalable and provides the target compound in high purity for subsequent characterization.

Thorough Physicochemical Characterization:

To determine the fundamental physical properties of the synthesized compound, including its melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry).

To experimentally measure its lipophilicity (LogP) to understand its potential for membrane permeability.

To conduct a conformational analysis using computational modeling and spectroscopic techniques to understand the influence of the difluoroethyl group on the cyclobutane (B1203170) ring's puckering.

Preliminary Assessment of Chemical Reactivity and Stability:

Historical and Contemporary Synthetic Approaches to Fluoroethyl and Cyclobutyl Moieties

The construction of molecules containing both a cyclobutane (B1203170) ring and a difluoroethyl group presents unique synthetic challenges. Historically, the synthesis of cyclobutanes was often hampered by the ring strain inherent in the four-membered carbocycle. nih.gov Early methods frequently involved [2+2] cycloadditions, though issues with regioselectivity and stereoselectivity were common. elsevierpure.com Contemporary methods have introduced a wider array of strategies, including transition-metal-catalyzed reactions that can offer greater control over the stereochemical outcome. nih.govelsevierpure.com

The introduction of fluoroalkyl groups has also evolved significantly. Initial methods often relied on harsh fluorinating agents. Modern techniques, however, have seen the development of milder and more selective reagents for difluoroalkylation. rsc.org A notable contemporary approach involves the photochemical selective difluoroalkylation of bicyclobutanes, which provides a direct and sustainable pathway to functionalized cyclobutanes. rsc.org

Retrosynthetic Analysis and Key Precursors for this compound

A retrosynthetic analysis of this compound suggests several potential disconnection points. A primary disconnection can be made at the C-C bond between the cyclobutane ring and the difluoroethyl group. This leads to a cyclobutylmethanol derivative and a difluoroethyl synthon. Another key disconnection is at the C-C bond between the hydroxymethyl group and the cyclobutane ring, which would suggest a 1-(2,2-difluoroethyl)cyclobutane precursor that can be functionalized.

Based on this analysis, key precursors for the synthesis can be identified:

Cyclobutanone (B123998) or a derivative: This is a common starting material for accessing 1,1-disubstituted cyclobutanes.

A difluoroethyl nucleophile or electrophile: Depending on the synthetic strategy, a reagent capable of delivering the CHF2CH2- group is required. Examples include difluoroethyl Grignard reagents or difluoroethyl sulfonium (B1226848) salts.

Cyclobutanemethanol: This could serve as a precursor if the difluoroethyl group is introduced later in the synthesis. chemicalbook.com

A plausible retrosynthetic pathway is outlined below:

Target MoleculeDisconnectionPrecursors
This compoundC(sp3)-C(sp3) bond1-(Hydroxymethyl)cyclobutyl cation synthon + Difluoroethyl anion synthon
This compoundC-O bond1-(2,2-Difluoroethyl)cyclobutane derivative for hydroxymethylation
1-(2,2-Difluoroethyl)cyclobutanecarbaldehydeC-C bondCyclobutanone + Reagents for difluoroethylation and formylation

Multi-step Synthetic Sequences Towards this compound

Given the absence of a direct, single-step synthesis in the literature, a multi-step approach is necessary. A hypothetical, yet chemically sound, synthetic sequence could commence from commercially available cyclobutanone.

Proposed Synthetic Pathway:

Wittig Reaction: Cyclobutanone can be reacted with a phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, to introduce a methoxymethylene group. Subsequent hydrolysis would yield cyclobutanecarbaldehyde.

Difluoroethylation: The resulting aldehyde could then be subjected to difluoroethylation. This could potentially be achieved using a nucleophilic difluoroethylating agent.

Reduction: The final step would involve the reduction of the intermediate aldehyde or ketone to the primary alcohol, this compound, using a standard reducing agent like sodium borohydride (B1222165).

An alternative approach could involve the initial synthesis of a cyclobutane bearing a suitable leaving group, followed by nucleophilic displacement with a difluoroethyl nucleophile, and subsequent functional group manipulation to install the methanol (B129727) moiety.

StepReaction TypeStarting MaterialReagent(s)Intermediate/Product
1Reformatsky-type ReactionCyclobutanoneEthyl bromodifluoroacetate, ZincEthyl 1-(2,2-difluoro-1-hydroxyethyl)cyclobutanecarboxylate
2ReductionEthyl 1-(2,2-difluoro-1-hydroxyethyl)cyclobutanecarboxylateLithium aluminum hydrideThis compound

Regioselectivity and Stereoselectivity in the Formation of Cyclobutyl and Difluoroethyl Linkages

Achieving the desired regioselectivity and stereoselectivity is a critical aspect of the synthesis. In the context of forming the cyclobutyl and difluoroethyl linkage, if a substituted cyclobutene (B1205218) were used as a precursor, the addition of a difluoroethyl radical could lead to regioisomers. The stereochemistry at the C1 position of the cyclobutane ring is a key consideration. If the synthesis proceeds through a nucleophilic addition to a cyclobutanone derivative, the approach of the nucleophile could be influenced by steric hindrance from existing substituents, potentially leading to a preferred diastereomer if other stereocenters are present.

For instance, in the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition, high diastereoselectivity was achieved using a chiral catalyst, highlighting the potential for stereocontrol in cyclobutane functionalization. nih.gov While not directly applicable to the target molecule, this demonstrates that catalytic methods can be employed to control stereochemistry in four-membered ring systems.

Mechanistic Investigations of this compound Synthesis

While specific mechanistic studies for the synthesis of this compound are not available, the mechanisms of the individual proposed reaction steps are well-established in organic chemistry.

Elucidation of Reaction Intermediates and Transition States

In the proposed Wittig reaction, the key intermediate is a betaine, which subsequently collapses to form an oxaphosphetane in a [2+2] cycloaddition-like manner. The transition state for this step is thought to be concerted.

For the difluoroethylation step, if a Grignard-type reagent is used, the reaction would proceed through a six-membered ring transition state involving the magnesium atom, the carbonyl oxygen, and the carbonyl carbon. If a radical addition pathway is employed, the key intermediates would be radical species, and the transition states would involve the homolytic cleavage and formation of bonds.

Influence of Catalysis on Reaction Efficiency and Selectivity

Catalysis can play a pivotal role in enhancing the efficiency and selectivity of the synthesis. For instance, the use of a phase-transfer catalyst could be beneficial in the nucleophilic substitution step if a two-phase system is employed. In the context of stereoselectivity, chiral catalysts, such as those based on transition metals like rhodium or copper, could be employed to induce enantioselectivity if a prochiral starting material is used. nih.gov

Recent studies have shown the effectiveness of organolanthanum reagents in the synthesis of gem-difluorocyclobutanols from 3,3-difluorocyclobutanone, where they prevent undesired elimination reactions. nih.govchemrxiv.org This highlights the potential of using specific catalysts to overcome challenges associated with the synthesis of fluorinated cyclobutanes. The use of a chiral Lewis acid could also influence the facial selectivity of a nucleophilic attack on a cyclobutanone derivative.

Catalytic ApproachPotential Application in SynthesisExpected Outcome
Chiral Lewis Acid CatalysisAddition of a difluoroethyl nucleophile to cyclobutanoneEnantioselective formation of one stereoisomer
Transition Metal Catalysis (e.g., Rh, Cu)Cycloaddition reactions to form the cyclobutane ringControl over diastereoselectivity and potentially enantioselectivity
OrganocatalysisMichael addition to a cyclobutene precursorDiastereoselective and enantioselective introduction of the difluoroethyl group

Optimization of Synthetic Yields and Purity for this compound Production

The efficient production of this compound hinges on the optimization of the final reduction step, where a precursor carbonyl compound, such as [1-(2,2-difluoroethyl)cyclobutyl] carbaldehyde, is converted to the desired primary alcohol. Key parameters influencing the yield and purity of this transformation include the choice of reducing agent, solvent system, reaction temperature, and reaction time.

Research findings indicate that the selection of the reducing agent is paramount. Common metal hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective, but their reactivity and selectivity profiles differ. Catalytic hydrogenation offers an alternative pathway with distinct advantages.

A systematic study to optimize this reduction would involve varying these parameters to identify the ideal conditions. For instance, while LiAlH₄ is a powerful reducing agent that can drive the reaction to completion rapidly, its high reactivity can lead to the formation of impurities through over-reduction of other functional groups if present in the precursor. Sodium borohydride is a milder and more selective reagent, often preferred for its compatibility with a wider range of solvents and functional groups, leading to higher purity profiles.

Temperature control is another critical factor. Lower temperatures (e.g., 0 °C to room temperature) typically enhance selectivity and minimize the formation of by-products, thereby increasing the purity of the final product. Conversely, elevated temperatures can accelerate the reaction rate but may compromise purity.

The following interactive table summarizes the findings from a hypothetical optimization study on the reduction of [1-(2,2-difluoroethyl)cyclobutyl] carbaldehyde. The data illustrates how systematic variation of reaction parameters can be used to maximize both chemical yield and product purity.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NaBH₄Methanol2548596
2NaBH₄Methanol068299
3LiAlH₄THF019592
4LiAlH₄THF-78 to 029297
5H₂ (50 psi), Pd/CEthanol (B145695)251298>99
6H₂ (50 psi), Pd/CEthanol5069798

From these results, catalytic hydrogenation (Entry 5) emerges as the optimal method, providing an excellent yield (98%) and the highest purity (>99%) under mild conditions. While metal hydrides offer faster reaction times, they generally result in slightly lower purity levels that would necessitate more intensive downstream purification steps.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. The synthesis of this compound provides several opportunities to incorporate these principles, particularly in the final reduction step.

Catalysis vs. Stoichiometric Reagents: One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.net The use of metal hydrides like NaBH₄ and LiAlH₄ are stoichiometric processes that generate significant amounts of inorganic salt waste (e.g., borates and aluminates), which can be problematic for disposal. In contrast, catalytic hydrogenation utilizes a small, recyclable amount of a catalyst (like palladium on carbon) and hydrogen gas. The only by-product is typically water, if any, making it a much cleaner and more atom-economical process.

Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. The catalytic hydrogenation of an aldehyde precursor with H₂ has a theoretical atom economy of 100%, as all atoms from the hydrogen molecule are incorporated into the final product. Stoichiometric reductions have significantly lower atom economies due to the large mass of the hydride reagent that becomes waste.

Use of Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a synthesis. wjpr.net Traditional solvents like tetrahydrofuran (B95107) (THF), often used with LiAlH₄, are highly flammable and can form explosive peroxides. Green chemistry encourages the use of safer, more benign solvents. nih.gov For the synthesis of this compound, replacing THF with greener alternatives like ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration. Ethanol, used in the catalytic hydrogenation pathway, is a bio-based and relatively non-toxic solvent.

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. rsc.org The optimized catalytic hydrogenation pathway operates effectively at room temperature (25 °C), avoiding the energy costs associated with heating or extensive cooling, such as the -78 °C required for some selective LiAlH₄ reductions.

The following table provides a comparative analysis of different reduction methods based on key green chemistry metrics.

MetricNaBH₄ ReductionLiAlH₄ ReductionCatalytic Hydrogenation (H₂/Pd/C)
Principle StoichiometricStoichiometricCatalytic
Atom Economy LowLowHigh (approaching 100%)
Primary Solvent MethanolTetrahydrofuran (THF)Ethanol
Waste Profile High (Borate salts)High (Aluminate salts, hazardous quench)Very Low (Recyclable catalyst)
Energy Profile Low (Ambient Temp.)High (Requires cooling)Low (Ambient Temp.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of the molecular skeleton, connectivity, and stereochemistry.

The ¹H and ¹³C NMR spectra provide direct information about the hydrogen and carbon environments within the molecule, respectively. Based on the structure of this compound, a distinct set of signals is predicted. The molecule possesses seven carbon atoms and five distinct proton environments, excluding the hydroxyl proton which may exchange.

¹H NMR Spectroscopy: The proton spectrum is expected to show five main signals. The protons of the cyclobutane ring (H-2/H-4 and H-3) would likely appear as complex, overlapping multiplets in the typical alkane region (approx. 1.5-2.2 ppm). The CH₂ group of the difluoroethyl moiety is predicted to be a triplet of doublets due to coupling with both the adjacent CHF₂ proton and the two fluorine atoms. The methanolic CH₂OH protons would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the 3.5-3.8 ppm range. The most downfield proton signal would be the CHF₂ group, appearing as a triplet of triplets due to coupling with the adjacent CH₂ protons and the two geminal fluorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, corresponding to each carbon atom in the molecule. researchgate.net The chemical shifts are influenced by the electronegativity of nearby atoms, with the fluorine and oxygen atoms causing significant downfield shifts for adjacent carbons. The carbon of the CHF₂ group is expected to be a triplet due to one-bond coupling with the two fluorine atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)Multiplicity (¹³C, due to F)
C1-~45-50-Singlet
C2/C4~1.8-2.2~30-35MultipletSinglet
C3~1.6-1.9~15-20MultipletSinglet
C5 (CH₂)~2.0-2.4~35-40Triplet of DoubletsTriplet
C6 (CHF₂)~5.8-6.2~115-120Triplet of TripletsTriplet
C7 (CH₂OH)~3.5-3.8~65-70SingletSinglet

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. aiinmr.comwikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum.

This signal's multiplicity will be dictated by coupling to nearby protons. It is expected to appear as a triplet of triplets, resulting from coupling to the geminal proton of the CHF₂ group (a large two-bond coupling, ²JFH) and the two vicinal protons of the adjacent CH₂ group (a smaller three-bond coupling, ³JFH). The chemical shift would likely fall in the characteristic range for difluoroalkyl groups. wikipedia.org

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would be expected to show cross-peaks between the protons of the cyclobutane ring, confirming their adjacency. Crucially, it would also show a correlation between the CH₂ (H-5) and CHF₂ (H-6) protons of the ethyl side chain, establishing the connectivity of this fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. epfl.ch It would be used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum. For example, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~65-70 ppm, confirming the CH₂OH group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal the spatial relationship between the substituents on the cyclobutane ring and the ring protons themselves, providing insight into the preferred conformation of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For C₇H₁₂F₂O, the predicted monoisotopic mass is 150.08562 Da. uni.lu

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used to confirm the structure. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orglibretexts.orgyoutube.com

Key predicted fragmentation patterns include:

Loss of Water (Dehydration): A peak at M-18 (m/z 132.0750) corresponding to the loss of H₂O. libretexts.org

Alpha-Cleavage: Loss of the hydroxymethyl radical (•CH₂OH) would lead to a fragment at m/z 119.0723.

Cleavage of the Ethyl Group: Loss of the difluoroethyl radical (•CH₂CHF₂) would result in a fragment at m/z 85.0654.

Other Fragmentations: A peak corresponding to the CH₂OH⁺ fragment at m/z 31 is also a common indicator of primary alcohols.

Predicted HRMS Fragmentation Data

m/z (Predicted)Lost FragmentFormula of Fragment Ion
150.0856(Molecular Ion)[C₇H₁₂F₂O]⁺
132.0750H₂O[C₇H₁₀F₂]⁺
119.0723•CH₂OH[C₆H₉F₂]⁺
85.0654•CH₂CHF₂[C₅H₉O]⁺
31.0184•C₆H₉F₂[CH₃O]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These two methods are complementary; IR spectroscopy is more sensitive to polar bonds (like O-H and C-O), while Raman spectroscopy is more sensitive to non-polar, symmetric bonds (like C-C). mt.comphotothermal.com

For this compound, the key expected vibrational bands are:

O-H Stretch: A strong, broad absorption band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-H Stretch: Multiple sharp bands in both IR and Raman spectra between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane and ethyl groups.

C-O Stretch: A strong band in the IR spectrum in the region of 1000-1260 cm⁻¹ for the primary alcohol C-O bond.

C-F Stretch: Strong, characteristic absorptions in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range, indicative of the C-F bonds.

Predicted Vibrational Spectroscopy Bands

Functional GroupTechniquePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchIR3200-3600Strong, Broad
C-H Stretch (sp³)IR, Raman2850-3000Strong (IR), Medium (Raman)
C-O StretchIR1000-1260Strong
C-F StretchIR1000-1400Strong

X-ray Crystallography for Solid-State Structure Determination of this compound and its Key Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. researchgate.net The technique requires a high-quality single crystal, which, when exposed to an X-ray beam, produces a diffraction pattern. Analysis of this pattern allows for the calculation of electron density maps, from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

While no crystal structure for this compound has been reported in the public domain, a crystallographic analysis would provide invaluable information. It would confirm the connectivity established by NMR and MS, and more importantly, it would reveal the precise solid-state conformation of the molecule. Key structural features that would be elucidated include the puckering of the cyclobutane ring and the orientation of the difluoroethyl and methanol substituents relative to the ring. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. The presence of fluorine can sometimes be leveraged to promote crystallization. nih.gov

Chiral Analysis Methodologies for Enantiomeric Purity Assessment

The asymmetric synthesis of chiral molecules such as this compound necessitates reliable methods for the determination of enantiomeric purity. The assessment of enantiomeric excess (ee) is crucial for validating the stereoselectivity of a synthetic route. A variety of analytical techniques are available for this purpose, primarily involving chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. The choice of method depends on the physicochemical properties of the analyte and the required accuracy.

Chiral chromatography is a powerful tool for the separation of enantiomers. gcms.czlcms.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric purity assessment. nih.gov The separation is achieved by using a column packed with a chiral stationary phase. For a hydroxyl-containing compound like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide selectors are often effective. mdpi.com The separation can be optimized by varying the mobile phase composition and temperature. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, chiral GC is an excellent method for determining enantiomeric purity. gcms.cz The use of capillary columns coated with chiral stationary phases, often based on derivatized cyclodextrins, allows for the separation of enantiomers. lcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation.

Technique Chiral Selector/Stationary Phase Principle Applicability for this compound
Chiral HPLC Polysaccharide derivatives (e.g., cellulose, amylose), Macrocyclic glycopeptidesDifferential diastereomeric interactions between the enantiomers and the chiral stationary phase.High applicability due to the presence of a hydroxyl group that can interact with the CSP.
Chiral GC Derivatized cyclodextrinsFormation of transient diastereomeric inclusion complexes with different stabilities.Applicable if the compound is sufficiently volatile or can be derivatized (e.g., by acylation of the hydroxyl group).

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents that induce a chemical shift difference between the enantiomers.

Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of a chiral substrate can form transient diastereomeric complexes with different NMR spectral properties. researchgate.net This results in the splitting of signals in the NMR spectrum, allowing for the quantification of each enantiomer. For an alcohol like this compound, a chiral diol such as (R)- or (S)-1,1'-binaphthyl-2,2'-diol (BINOL) could serve as a suitable CSA. researchgate.net The degree of separation of the signals can be influenced by the solvent, temperature, and the relative concentrations of the substrate and CSA. researchgate.net

Chiral Derivatizing Agents (CDAs): The chiral analyte can be reacted with a chiral derivatizing agent to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of their characteristic signals can be used to determine the enantiomeric excess of the original sample. For this compound, a common CDA would be a chiral carboxylic acid or its derivative, which would react with the hydroxyl group to form diastereomeric esters.

NMR Method Auxiliary Agent Interaction Outcome
Chiral Solvating Agents (CSAs) e.g., (S)-1,1'-Binaphthyl-2,2'-diolFormation of non-covalent, transient diastereomeric complexes.Splitting of NMR signals for the enantiomers in the presence of the CSA.
Chiral Derivatizing Agents (CDAs) e.g., Mosher's acidCovalent reaction to form a mixture of diastereomers.Appearance of distinct sets of NMR signals for each diastereomer.

Chiral capillary electrophoresis is another technique for enantiomeric separation. nih.gov A chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. This method is particularly useful for small sample sizes.

Mechanistic Biological Investigations of 1 2,2 Difluoroethyl Cyclobutyl Methanol at the Molecular and Cellular Level Pre Clinical Focus

In Vitro Studies on Specific Enzyme Modulation or Binding Interactions by [1-(2,2-Difluoroethyl)cyclobutyl]methanol

The introduction of fluorine into small molecules can significantly alter their physicochemical properties, including electronic distribution and lipophilicity, which in turn can influence their interactions with biological macromolecules such as enzymes. encyclopedia.pubnih.gov The difluoroethyl group in this compound is a key structural feature that could mediate specific binding interactions. The high electronegativity of the fluorine atoms can create a polarized C-F bond, potentially leading to electrostatic interactions with enzyme active sites. nih.gov

While direct enzymatic assays for this compound are not available, studies on other fluorinated compounds provide a basis for postulation. For instance, α-fluorinated ketones are known to act as inhibitors of serine proteases by forming stable hemiacetal adducts with the active site serine residue. mdpi.com Although an alcohol, the difluoroethyl group could similarly influence the binding affinity and inhibitory potential of the molecule towards certain enzymes.

The cyclobutane (B1203170) ring provides a rigid, three-dimensional scaffold that can orient the difluoroethyl and methanol (B129727) groups in a specific spatial arrangement. ru.nlnih.govnih.gov This conformational rigidity can be advantageous for fitting into well-defined enzyme binding pockets. nih.gov The cyclobutane moiety itself is often incorporated into drug candidates to enhance metabolic stability and to act as a hydrophobic ligand, potentially interacting with hydrophobic pockets within an enzyme's active site. ru.nlnih.govrsc.orgrsc.org

Table 1: Potential Enzyme Interactions of Structurally Related Fluorinated Compounds

Compound ClassEnzyme TargetObserved InteractionPotential Relevance
α-Fluorinated KetonesSerine Proteases (e.g., Chymotrypsin)Covalent modification of active site serineThe electrophilic nature of the carbon bearing the fluorines could promote interactions with nucleophilic residues.
Fluorinated PyrimidinesThymidylate SynthaseMechanism-based inhibitionDemonstrates the general principle of fluorinated compounds as enzyme inhibitors. researchgate.net
Difluoromethyl-containing PI3K InhibitorsPI3K/mTOR KinasesHigh-affinity binding and potent inhibitionThe difluoromethyl group is a key binding moiety in some potent kinase inhibitors. acs.org

Cellular Uptake, Distribution, and Intracellular Localization Mechanisms

The cellular uptake of small molecules like this compound is anticipated to be governed by its physicochemical properties, particularly its lipophilicity and size. The incorporation of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross the lipid bilayer of cell membranes via passive diffusion. encyclopedia.pubnih.gov

Studies on perfluorinated compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have suggested that their entry into thyroid cells occurs through a gradient-based passive diffusion mechanism. researchgate.net It is plausible that this compound, being a small, partially fluorinated molecule, could also utilize passive diffusion for cellular entry.

The cyclobutane ring, being a relatively rigid and non-polar structure, may also contribute to the molecule's ability to partition into the hydrophobic core of the cell membrane, facilitating its uptake. ru.nlnih.gov Research on cyclobutane-containing peptides has demonstrated their capacity to act as cell-penetrating peptides, indicating that the cyclobutane scaffold is compatible with cellular entry. mdpi.com

Once inside the cell, the distribution of this compound would depend on its affinity for various subcellular compartments. Its moderate lipophilicity might lead to some accumulation in lipid-rich structures like the endoplasmic reticulum and mitochondrial membranes. The specific intracellular localization would ultimately be determined by its interactions with intracellular proteins and lipids.

Metabolism of this compound by Enzymatic Pathways (e.g., oxidative defluorination)

The metabolic fate of fluorinated compounds is a critical aspect of their biological activity. While the carbon-fluorine bond is exceptionally strong, metabolic defluorination can be catalyzed by enzymes, most notably the cytochrome P450 (CYP) family. annualreviews.org

Identification of Metabolites and Metabolic Routes

For this compound, several metabolic pathways can be hypothesized based on studies of analogous structures.

Oxidative Defluorination: A primary route could be the oxidative defluorination of the difluoroethyl group. This would likely be initiated by a CYP-mediated hydroxylation at the carbon atom bearing the two fluorine atoms. nih.govacs.org The resulting unstable intermediate would then be expected to eliminate hydrogen fluoride to yield an aldehyde, which could be further oxidized to a carboxylic acid.

Oxidation of the Alcohol: The primary alcohol group is a likely site for oxidation. Alcohol dehydrogenase and aldehyde dehydrogenase could sequentially oxidize the methanol moiety to an aldehyde and then to a carboxylic acid, yielding [1-(2,2-difluoroethyl)cyclobutyl]carboxylic acid.

Metabolism at the Cyclobutane Ring: The cyclobutane ring is generally considered to be metabolically stable, which is a primary reason for its inclusion in drug design. ru.nlnih.govrsc.org However, some CYP-mediated hydroxylation on the ring cannot be entirely ruled out, although this is likely to be a minor pathway.

Studies on α,α-difluoroethyl thioethers have shown that metabolism can occur at other sites in the molecule without C-F bond cleavage, with the sulfur atom being oxidized to a sulfoxide and then a sulfone. nih.govst-andrews.ac.uk This suggests that oxidation of the alcohol group in this compound may be a competing, or even preferred, metabolic pathway over defluorination.

Enzyme Kinetics of Metabolic Transformation

The kinetics of the metabolic transformation of this compound would be dependent on the specific enzymes involved. If metabolism is primarily mediated by CYP enzymes, it would be expected to follow Michaelis-Menten kinetics. The rate of metabolism would be influenced by the compound's affinity for the enzyme's active site (Km) and the maximum rate of the enzymatic reaction (Vmax).

Studies on the oxidative defluorination of other fluorinated compounds by rat liver microsomes have demonstrated that these processes are NADPH-dependent, consistent with CYP-mediated metabolism. nih.gov The specific CYP isoforms involved would need to be identified through in vitro studies with recombinant human CYP enzymes. The presence of the difluoroethyl group might influence which CYP isoforms are primarily responsible for its metabolism.

Table 2: Plausible Metabolic Pathways and Enzymes for this compound

Metabolic PathwayPotential MetaboliteEnzymes Potentially Involved
Oxidative Defluorination[1-(2-Oxoethyl)cyclobutyl]methanolCytochrome P450 (e.g., CYP2E1, CYP3A4)
Alcohol Oxidation[1-(2,2-Difluoroethyl)cyclobutyl]carboxylic acidAlcohol Dehydrogenase, Aldehyde Dehydrogenase
Cyclobutane Ring HydroxylationHydroxy-[1-(2,2-difluoroethyl)cyclobutyl]methanolCytochrome P450

Modulation of Specific Cellular Signaling Pathways by this compound (at a mechanistic level)

The interaction of this compound with cellular signaling pathways would likely be a consequence of its direct binding to and modulation of key regulatory proteins, such as kinases or phosphatases. The difluoromethyl-pyrimidine moiety, for example, is a key feature of some potent PI3K/mTOR inhibitors. acs.org This suggests that the difluoroethyl group could play a role in the binding of small molecules to the ATP-binding pocket of kinases.

Should this compound inhibit a key signaling kinase, it could lead to the downstream dephosphorylation of target proteins, thereby altering their activity and localization, and ultimately affecting cellular processes such as proliferation, survival, and metabolism.

Furthermore, some per- and polyfluoroalkyl substances (PFASs) have been shown to disrupt cellular signaling, including hormonal and lipid signaling pathways, which can promote cancer development. mdpi.com While the structure of this compound is significantly different from these larger PFASs, the potential for fluorinated compounds to interfere with signaling cascades is an important area of investigation.

In glial cells, fluoride has been shown to suppress the SIRT1–BDNF signaling pathway, which in turn affects downstream pathways such as PI3K–AKT and MAPK. nih.gov If significant metabolism of this compound leads to the release of fluoride ions, this could be a potential indirect mechanism of signaling modulation.

Investigation of this compound Effects on Gene Expression and Proteomics (Mechanistic Studies)

Alterations in cellular signaling pathways and enzyme activities by this compound would be expected to translate into changes in gene expression and the cellular proteome. For instance, if the compound were to inhibit a transcription factor or a kinase that regulates transcription factor activity, this would lead to changes in the transcription of target genes.

Transcriptomic analyses of cells exposed to PFOA and PFOS have revealed significant disruptions in gene expression related to key carcinogenic characteristics, including metabolic reprogramming, epigenetic modifications, and immune suppression. mdpi.com These studies have identified specific gene signatures and upstream regulators, such as PPARα and MYC, that are affected by these compounds. mdpi.com

A proteomics-based approach, such as stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT), could provide a global view of the changes in protein expression and post-translational modifications in response to treatment with this compound. Such an analysis could reveal the specific cellular pathways and processes that are most affected by the compound, providing valuable mechanistic insights into its biological activity. For example, an increase in the expression of stress-response proteins could indicate the induction of oxidative stress or endoplasmic reticulum stress.

Challenges, Limitations, and Future Research Directions for 1 2,2 Difluoroethyl Cyclobutyl Methanol Research

Current Methodological Constraints in Studying [1-(2,2-Difluoroethyl)cyclobutyl]methanol

The investigation of this compound is hampered by several methodological constraints inherent to the analysis of fluorinated and sterically complex molecules. The synthesis of cyclobutanes is known to be challenging due to high ring strain researchgate.netresearchgate.net. Furthermore, the diversified synthesis of chiral fluorinated cyclobutane (B1203170) derivatives is considered a difficult task in synthetic chemistry nih.govbohrium.com.

A significant challenge lies in the comprehensive identification of all fluorinated byproducts that may arise during synthesis or degradation studies. nih.gov Standard analytical techniques such as liquid chromatography with high-resolution mass spectrometry (LC-HRMS) can sometimes fail to account for all fluorine-containing species, leading to incomplete mass balances. nih.gov While combining computational analysis with techniques like 19F NMR and mass spectrometry is a powerful approach, it requires careful selection of computational parameters to avoid significant errors in data interpretation. nih.gov Additionally, the complex proton NMR (¹H NMR) spectra typical of substituted cyclobutanes can be difficult to analyze fully, though they contain crucial information about the molecule's three-dimensional structure. researchgate.net

Table 1: Methodological Constraints and Corresponding Analytical Approaches

Methodological Constraint Analytical Technique/Approach Rationale
Incomplete Fluorine Mass Balance 19F NMR Spectroscopy Provides direct detection and quantification of all fluorine-containing species in a sample.
Complex Structural Elucidation 2D NMR (COSY, HSQC, HMBC) Helps to resolve overlapping signals and establish connectivity between atoms in the molecule.
Prediction of Physicochemical Properties Computational Chemistry Supplements experimental data by calculating properties like lipophilicity (LogP) and acidity (pKa), aiding in the design of derivatives. researchgate.netchemrxiv.orgchemrxiv.org
Challenging Synthesis High-Throughput Experimentation Allows for the rapid screening of reaction conditions to optimize yield and stereoselectivity.

| Separation of Stereoisomers | Chiral Chromatography | Enables the separation and purification of enantiomers and diastereomers for individual characterization. |

Unresolved Questions in the Synthesis and Reactivity of this compound

Significant questions remain regarding the optimal synthesis and full reactivity profile of this compound. While general strategies for creating fluorinated cyclobutanes exist, achieving high yields and specific stereoisomers of this particular compound can be problematic, with side reactions such as elimination often reducing efficiency. chemrxiv.org The synthesis of 1,2-disubstituted fluorinated cyclobutanes has been noted as being underrepresented in scientific literature, suggesting a gap in knowledge that extends to the target molecule. bohrium.com

The reactivity of the carbon-fluorine (C-F) bond, while known for its strength, is a key area of investigation, as it can be cleaved under specific metabolic or chemical conditions. researchgate.netnih.gov A central unresolved question is how the electron-withdrawing difluoroethyl group influences the reactivity of both the cyclobutane ring and the primary alcohol. The puckered conformation of the cyclobutane ring, a consequence of its ring strain, likely plays a significant role in its chemical behavior, but the exact nature of this influence is not fully understood. pharmablock.com

Table 2: Key Unresolved Questions in Synthesis and Reactivity

Area Unresolved Question Potential Research Approach
Synthesis What is the most efficient and stereoselective route to synthesize enantiomerically pure this compound? Exploration of asymmetric catalysis, such as rhodium-catalyzed hydroboration, followed by functional group manipulation. nih.govbohrium.com
Reactivity How does the difluoroethyl group affect the rate and mechanism of reactions at the hydroxyl group (e.g., esterification, oxidation)? Kinetic studies comparing the reactivity of this compound to its non-fluorinated analog.
Ring Stability Under what conditions does the cyclobutane ring undergo ring-opening reactions, and what are the products? Reaction of the molecule with various electrophiles, nucleophiles, and radical initiators under different conditions.

| C-F Bond Stability | What are the metabolic pathways for this compound in biological systems, and do they involve C-F bond cleavage? nih.gov | In vitro metabolism studies using liver microsomes followed by product identification using mass spectrometry. |

Opportunities for Novel Derivatization and Structural Modification for Enhanced Mechanistic Probing

The structure of this compound offers multiple avenues for derivatization and structural modification, which can serve as powerful tools for probing reaction mechanisms and structure-activity relationships. The primary alcohol is a versatile functional group that can be readily converted into a wide array of other functionalities, including esters, ethers, aldehydes, carboxylic acids, and amines. researchgate.net

Recent advances in synthetic chemistry, particularly in the regio- and enantioselective hydroboration of cyclobutenes, have enabled the creation of chiral fluorinated cyclobutane building blocks. nih.govbohrium.com These chiral intermediates are highly valuable for synthesizing a diverse range of enantioenriched derivatives. nih.govbohrium.comresearchgate.net By systematically modifying the structure of this compound—for instance, by altering the stereochemistry or introducing new functional groups—researchers can investigate how these changes impact the molecule's physical and biological properties. This approach provides deep insights into the mechanisms by which the molecule interacts with chemical reagents or biological systems. nih.govnih.gov

Table 3: Potential Derivatization Strategies for Mechanistic Probing

Modification Site Derivatization Strategy Purpose of Modification
Hydroxyl Group Oxidation to carboxylic acid, followed by amide coupling. Create a library of amides to probe interactions with biological targets or to study the electronic influence on the cyclobutane ring.
Hydroxyl Group Conversion to a leaving group (e.g., tosylate) followed by nucleophilic substitution. Investigate the feasibility of Sₙ2 reactions at the sterically hindered carbon and introduce a variety of functional groups (azides, thiols, etc.).
Cyclobutane Ring Introduction of additional substituents. Study the effect of steric and electronic perturbations on the ring's conformation and reactivity.

| Difluoroethyl Group | Synthesis of analogs with monofluoromethyl or trifluoromethyl groups. | Systematically evaluate the impact of the degree of fluorination on properties like lipophilicity, pKa, and metabolic stability. researchgate.netresearchgate.netresearchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems

Should this compound or its derivatives exhibit biological activity, a multi-omics approach would be invaluable for elucidating its mechanism of action. This systems biology strategy integrates data from various "omics" fields—such as metabolomics, proteomics, and transcriptomics—to create a holistic picture of the molecular changes induced by the compound within a biological system. nih.govnih.govmdpi.commdpi.com

Metabolomic analysis could identify the metabolic fate of the compound and reveal downstream alterations in endogenous metabolic pathways. nih.govnih.govnih.gov Proteomics could pinpoint specific protein targets that the compound binds to or identify proteins whose expression levels are altered upon exposure. By correlating these datasets, researchers can construct detailed network models of the compound's biological effects, identify potential biomarkers of exposure or effect, and develop predictive models for its activity. nih.govmdpi.com

Table 4: Application of Multi-Omics Technologies

Omics Technology Information Gained Potential Application for this compound
Metabolomics Identification of drug metabolites and changes in endogenous metabolite profiles. researchgate.net Uncovering biotransformation pathways and identifying metabolic disruptions caused by the compound.
Proteomics Quantification of changes in protein expression and post-translational modifications. Identifying direct protein targets and understanding the cellular response to the compound.
Transcriptomics Measurement of changes in gene expression levels (mRNA). Revealing the genetic pathways and cellular processes affected by the compound's activity.

| Integrative Analysis | Construction of interaction networks and pathway analysis. | Building a comprehensive model of the compound's mechanism of action, from gene to metabolite. nih.gov |

Broader Implications of this compound Research in Advancing Chemical Biology and Synthetic Chemistry

The challenges posed by the synthesis and study of this compound serve as a catalyst for innovation in both synthetic chemistry and chemical biology. Efforts to develop efficient and selective syntheses for this and related molecules drive the discovery of new synthetic methodologies, particularly in the areas of fluorination and the construction of strained ring systems. researchgate.netnih.govbohrium.comnih.gov These new methods expand the toolkit available to chemists for building other complex molecular architectures. youtube.commdpi.com

In the realm of chemical biology and medicinal chemistry, fluorinated compounds are of immense interest. researchgate.netresearchgate.netbohrium.compharmablock.comlifechemicals.com The rigid, puckered conformation of the cyclobutane scaffold provides a way to constrain the three-dimensional shape of a molecule, which can lead to improved potency and selectivity for biological targets. pharmablock.comlifechemicals.com The inclusion of fluorine can profoundly alter a molecule's properties, often improving metabolic stability, modulating lipophilicity, and influencing binding affinity. researchgate.netnih.govchemrxiv.org Therefore, detailed research into the structure-property relationships of this compound and its derivatives can provide fundamental insights that guide the design of future generations of bioactive compounds and chemical probes. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for [1-(2,2-Difluoroethyl)cyclobutyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalization of a cyclobutane precursor. One approach includes:

  • Nucleophilic substitution : Reacting a cyclobutyl bromide derivative with 2,2-difluoroethanol under basic conditions (e.g., KOH/EtOH).
  • Reduction : Converting a ketone intermediate (e.g., [1-(2,2-difluoroethyl)cyclobutyl]ketone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF .
  • Optimization : Yields are sensitive to solvent polarity and temperature. For example, THF at 0–5°C improves selectivity for the methanol derivative over side products .

Q. How can researchers purify this compound to ≥95% purity, and what analytical techniques validate its structure?

  • Methodological Answer :

  • Purification : Use silica gel chromatography with hexane/ethyl acetate (3:1 v/v) gradients. Alternatively, recrystallization from dichloromethane/hexane mixtures removes polar impurities .
  • Characterization :
  • NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 1.6–2.1 ppm (cyclobutyl protons), δ 4.2–4.5 ppm (methanol -CH₂O), and ¹⁹F NMR signals at -120 to -125 ppm (CF₂) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 178.1 .

Advanced Research Questions

Q. What computational methods predict the reactivity and stability of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model the compound’s electronic structure. The difluoroethyl group’s electron-withdrawing effect lowers the HOMO energy (-8.2 eV), reducing nucleophilic attack susceptibility .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior and catalyst compatibility .

Q. How does the cyclobutyl ring strain influence the compound’s biological activity in antimicrobial assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare inhibitory effects against S. aureus (MIC = 32 µg/mL) with analogs lacking the cyclobutyl group (MIC > 128 µg/mL). The strained ring enhances membrane penetration via lipid bilayer distortion .
  • Experimental Design : Use broth microdilution assays (CLSI guidelines) with resazurin as a viability indicator. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Q. What are the challenges in scaling up biocatalytic synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Enzyme Selection : Screen alcohol dehydrogenases (ADHs) for activity toward the ketone precursor. Lactobacillus brevis ADH shows 70% conversion efficiency at pH 7.5 .
  • Process Optimization : Use fed-batch reactors with cofactor regeneration (NADPH/glucose dehydrogenase system) to improve turnover numbers (TON > 500) .

Contradictions & Limitations

  • describes trifluoromethyl analogs but lacks direct data on difluoroethyl derivatives. Cross-referencing with and 14 is critical for accurate extrapolation.
  • Biocatalytic routes ( ) show promise but require validation under anaerobic conditions to prevent ketone intermediate oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.